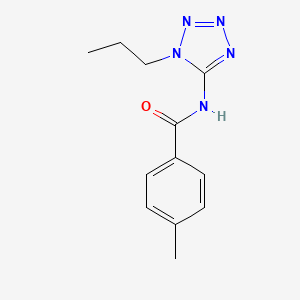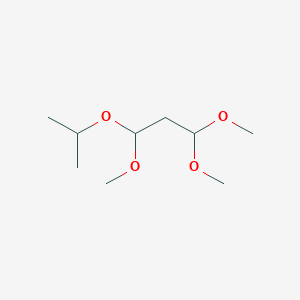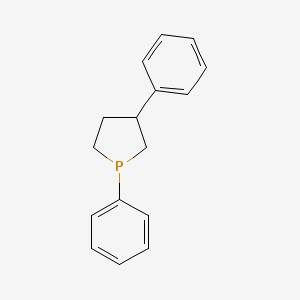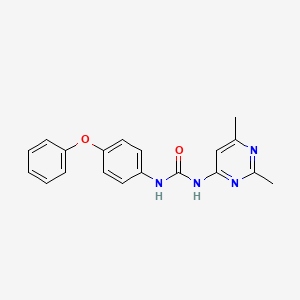![molecular formula C13H15NO4 B12574921 Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate CAS No. 192434-54-1](/img/structure/B12574921.png)
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a cyano group, a hydroxy group, and an ethoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 5-[cyano(hydroxy)methyl]-2-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of Ethyl 5-[cyano(carbonyl)methyl]-2-ethoxybenzoate.
Reduction: Formation of Ethyl 5-[amino(hydroxy)methyl]-2-ethoxybenzoate.
Substitution: Formation of Ethyl 5-[cyano(hydroxy)methyl]-2-alkoxybenzoate with different alkoxy groups.
Scientific Research Applications
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes.
Comparison with Similar Compounds
Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate can be compared with other similar compounds such as:
Ethyl 5-[cyano(hydroxy)methyl]-2-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 5-[cyano(hydroxy)methyl]-2-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.
Ethyl 5-[cyano(hydroxy)methyl]-2-butoxybenzoate: Similar structure but with a butoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
192434-54-1 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-12-6-5-9(11(15)8-14)7-10(12)13(16)18-4-2/h5-7,11,15H,3-4H2,1-2H3 |
InChI Key |
CPBAVXGJFHQKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C#N)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)


![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)


![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)

